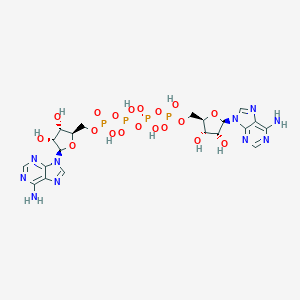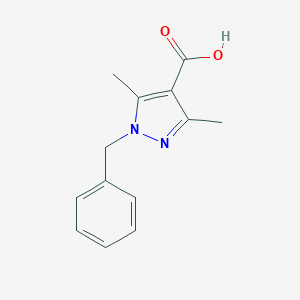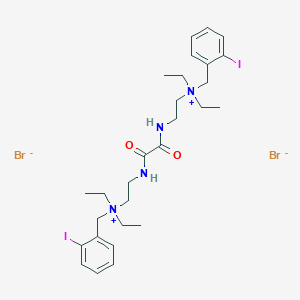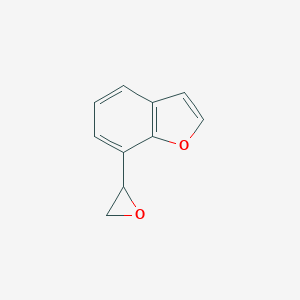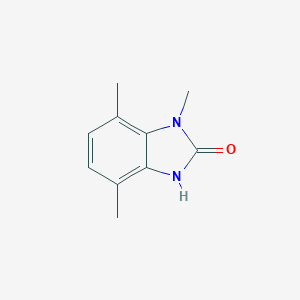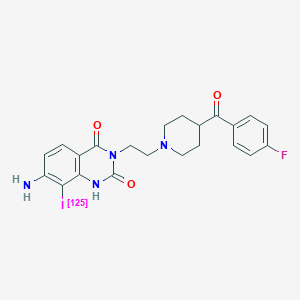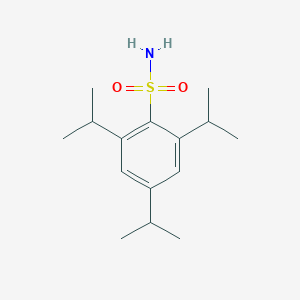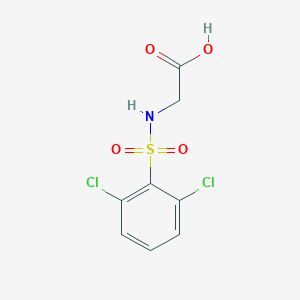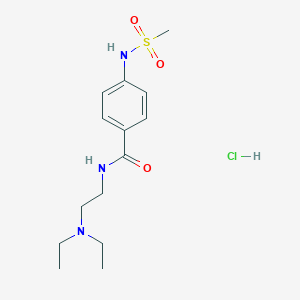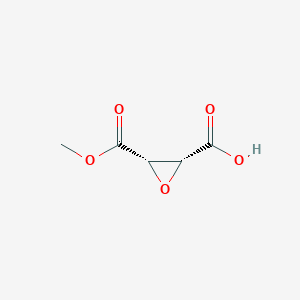
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid, also known as MOC-CCA, is a chemical compound used in scientific research. It belongs to the family of oxirane carboxylic acids, which are known for their various biological activities. MOC-CCA has been found to have potential uses in the fields of medicine, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid is not fully understood. However, it has been suggested that (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid may act as an inhibitor of certain enzymes involved in the inflammatory response. This may lead to a reduction in inflammation and associated symptoms.
Efectos Bioquímicos Y Fisiológicos
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid can inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In addition, (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid in lab experiments is its high purity. This allows for more accurate and reproducible results. In addition, (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid in scientific research. One potential area of research is the development of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid-based drugs for the treatment of inflammatory diseases. Another potential area of research is the synthesis of new bioactive molecules using (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid as a chiral building block. In addition, further studies are needed to fully understand the mechanism of action of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid and its potential uses in various scientific fields.
Conclusion:
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid is a chemical compound with potential uses in various scientific research fields. Its synthesis method has been optimized to produce high yields of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid with high purity. (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have potential as an anti-inflammatory agent and as a chiral building block for the synthesis of various bioactive molecules. Further research is needed to fully understand the mechanism of action of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid and its potential uses in scientific research.
Métodos De Síntesis
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid can be synthesized by reacting (R)-glycidyl butyrate with dimethyl carbonate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to produce (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid. The synthesis method has been optimized to produce high yields of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid with high purity.
Aplicaciones Científicas De Investigación
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have potential uses in various scientific research fields. In the field of biochemistry, (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been used as a chiral building block for the synthesis of various bioactive molecules. In the field of pharmacology, (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have potential as an anti-inflammatory agent. In addition, (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been used as a starting material for the synthesis of various drugs.
Propiedades
Número CAS |
110115-15-6 |
|---|---|
Nombre del producto |
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid |
Fórmula molecular |
C5H6O5 |
Peso molecular |
146.1 g/mol |
Nombre IUPAC |
(2R,3S)-3-methoxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3+/m1/s1 |
Clave InChI |
HOMGCVPJOFSUEQ-GBXIJSLDSA-N |
SMILES isomérico |
COC(=O)[C@@H]1[C@@H](O1)C(=O)O |
SMILES |
COC(=O)C1C(O1)C(=O)O |
SMILES canónico |
COC(=O)C1C(O1)C(=O)O |
Sinónimos |
2,3-Oxiranedicarboxylicacid,monomethylester,(2S-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



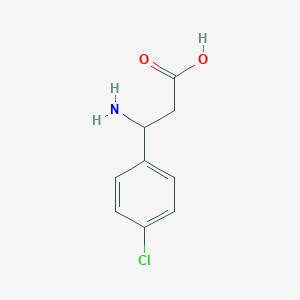
![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)
